molecular formula C28H31F4N5O2 B12378407 Rezatapopt CAS No. 2636846-41-6

Rezatapopt

Cat. No.: B12378407
CAS No.: 2636846-41-6
M. Wt: 545.6 g/mol
InChI Key: NKRKBSQLUPEVCZ-JTHBVZDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rezatapopt is a first-in-class small molecule designed to reactivate the p53 protein by binding to the pocket created by the TP53 Y220C mutation. This compound is under investigation for its potential to treat advanced solid tumors harboring this specific mutation .

Preparation Methods

The synthetic route for rezatapopt involves several steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure purity and yield .

Chemical Reactions Analysis

Rezatapopt undergoes various chemical reactions, including:

Scientific Research Applications

Rezatapopt has shown promise in several scientific research applications:

    Chemistry: Used as a model compound to study the reactivation of mutant p53 proteins.

    Biology: Investigated for its role in restoring normal p53 function in cells with TP53 Y220C mutations.

    Medicine: Under clinical trials for treating advanced solid tumors with TP53 Y220C mutations. .

Mechanism of Action

Rezatapopt selectively binds to the small pocket within the TP53 Y220C mutated protein, correcting its shape and restoring its normal function. This reactivation of p53 leads to the disruption of tumor progression by inducing cell-cycle arrest and apoptosis .

Comparison with Similar Compounds

Rezatapopt is unique in its ability to selectively target the TP53 Y220C mutation. Similar compounds include:

Properties

CAS No.

2636846-41-6

Molecular Formula

C28H31F4N5O2

Molecular Weight

545.6 g/mol

IUPAC Name

4-[3-[4-[[(3S,4R)-3-fluoro-1-methylpiperidin-4-yl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]prop-2-ynylamino]-3-methoxy-N-methylbenzamide

InChI

InChI=1S/C28H31F4N5O2/c1-33-27(38)18-9-10-24(26(14-18)39-3)34-12-5-6-19-15-20-22(35-23-11-13-36(2)16-21(23)29)7-4-8-25(20)37(19)17-28(30,31)32/h4,7-10,14-15,21,23,34-35H,11-13,16-17H2,1-3H3,(H,33,38)/t21-,23+/m0/s1

InChI Key

NKRKBSQLUPEVCZ-JTHBVZDNSA-N

Isomeric SMILES

CNC(=O)C1=CC(=C(C=C1)NCC#CC2=CC3=C(C=CC=C3N2CC(F)(F)F)N[C@@H]4CCN(C[C@@H]4F)C)OC

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)NCC#CC2=CC3=C(C=CC=C3N2CC(F)(F)F)NC4CCN(CC4F)C)OC

Origin of Product

United States

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